6-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-4-methyl-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-4-methyl-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one is a complex organic compound that belongs to the class of heterocyclic compounds This compound features a unique structure that includes a pyrazolo[3,4-d]pyridazinone core, a dihydroquinoline moiety, and a tolyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-4-methyl-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the pyrazolo[3,4-d]pyridazinone core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions.
Introduction of the dihydroquinoline moiety: This step involves the reaction of the pyrazolo[3,4-d]pyridazinone intermediate with a suitable quinoline derivative, often facilitated by a catalyst such as palladium or copper.
Attachment of the tolyl group: The final step includes the alkylation or acylation of the intermediate compound with a tolyl halide or tolyl acid chloride in the presence of a base like potassium carbonate or sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and high-throughput screening to ensure efficiency and scalability. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-4-methyl-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinoline N-oxides or pyrazolo[3,4-d]pyridazinone derivatives.
Reduction: Reduction reactions using hydrogen gas in the presence of a palladium catalyst can convert the compound into its fully saturated analogs.
Substitution: Nucleophilic substitution reactions can occur at the tolyl group or the quinoline moiety, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), acetic acid (CH3COOH)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C), ethanol (C2H5OH)
Substitution: Sodium methoxide (NaOCH3), potassium tert-butoxide (KOtBu), dimethyl sulfoxide (DMSO)
Major Products
Oxidation: Quinoline N-oxides, pyrazolo[3,4-d]pyridazinone derivatives
Reduction: Fully saturated analogs
Substitution: Substituted quinoline or pyrazolo[3,4-d]pyridazinone derivatives
Scientific Research Applications
6-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-4-methyl-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 6-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-4-methyl-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or nucleic acids, leading to modulation of their activity.
Pathways Involved: It can influence various biochemical pathways, such as signal transduction, gene expression, and metabolic processes, resulting in its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
3,4-dihydroquinazolinones: These compounds share the dihydroquinoline moiety and exhibit similar biological activities.
Pyrazolo[3,4-d]pyridazinones: Compounds with this core structure are known for their diverse pharmacological properties.
Tolyl-substituted heterocycles: These compounds are studied for their potential therapeutic applications.
Uniqueness
6-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-4-methyl-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one stands out due to its unique combination of structural features, which contribute to its distinct chemical reactivity and potential applications. Its ability to undergo various chemical transformations and its broad spectrum of biological activities make it a valuable compound for further research and development.
Properties
IUPAC Name |
6-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-4-methyl-1-(2-methylphenyl)pyrazolo[3,4-d]pyridazin-7-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N5O2/c1-16-8-3-5-11-20(16)29-23-19(14-25-29)17(2)26-28(24(23)31)15-22(30)27-13-7-10-18-9-4-6-12-21(18)27/h3-6,8-9,11-12,14H,7,10,13,15H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOOFQAXRKFPKDU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C3=C(C=N2)C(=NN(C3=O)CC(=O)N4CCCC5=CC=CC=C54)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N5O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.